molecular formula C12H12O5 B11872253 5-Hydroxy-3,6-dimethoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 61885-13-0

5-Hydroxy-3,6-dimethoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11872253
CAS No.: 61885-13-0
M. Wt: 236.22 g/mol
InChI Key: UVHQRJNRTCHUDU-UHFFFAOYSA-N
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Description

5-Hydroxy-3,6-dimethoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy, methoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,6-dimethoxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3,6-dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrochromen-4-one derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

5-Hydroxy-3,6-dimethoxy-2-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3,6-dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one: Similar structure with different substitution pattern.

    5-Hydroxy-7-methoxy-2-methyl-4H-chromen-4-one: Lacks one methoxy group compared to the target compound.

    5-Hydroxy-3,6-dimethoxy-4H-chromen-4-one: Lacks the methyl group at the 2-position.

Uniqueness

5-Hydroxy-3,6-dimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both hydroxy and methoxy groups can influence its solubility, stability, and interaction with biological targets.

Properties

CAS No.

61885-13-0

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

5-hydroxy-3,6-dimethoxy-2-methylchromen-4-one

InChI

InChI=1S/C12H12O5/c1-6-12(16-3)11(14)9-7(17-6)4-5-8(15-2)10(9)13/h4-5,13H,1-3H3

InChI Key

UVHQRJNRTCHUDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=CC(=C2O)OC)OC

Origin of Product

United States

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